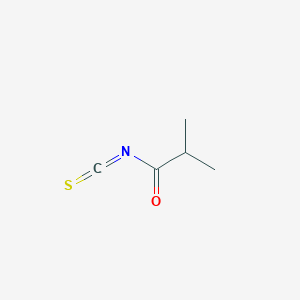

2-Methylpropanoyl isothiocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methylpropanoyl isothiocyanate is an organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a colorless liquid with a pungent odor and is primarily used in the synthesis of various organic compounds. In

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Tuberculostatic Activities

Isothiocyanate derivatives, synthesized from reactions with nucleophilic reagents, have been explored for their potential antimicrobial properties. For instance, heterocyclic systems derived from isothiocyanates demonstrated antimicrobial activity, suggesting their potential application in the development of new antimicrobial agents (Hemdan, 2010). Similarly, derivatives of 1,1-bis-methylthio-2-nitro-ethene showed tuberculostatic activity in vitro, highlighting their potential in tuberculosis treatment research (Foks et al., 2005).

Biofumigation and Soilborne Pest Management

Isothiocyanates from Brassica green manures are utilized in biofumigation, leveraging their chemical similarity to synthetic fumigants like methyl isothiocyanate. This application underscores the potential of isothiocyanates in managing soilborne pests and diseases, offering a natural alternative to chemical fumigants and contributing to sustainable agricultural practices (Matthiessen & Kirkegaard, 2006).

Activation of Antioxidant Pathways

Research has shown that isothiocyanates, such as allyl, butyl, and phenylethyl isothiocyanate, can activate Nrf2 in cultured fibroblasts. This activation leads to increased expression of phase 2 and antioxidant enzymes, suggesting a role for isothiocyanates in enhancing cellular defense mechanisms against oxidative stress (Ernst et al., 2011).

Disease Prevention and Therapeutic Effects

Isothiocyanates from cruciferous vegetables have been extensively studied for their disease preventive and therapeutic effects. Clinical trials employing isothiocyanates have explored their efficacy against a range of diseases, including cancer and autism, suggesting their potential incorporation into disease mitigation strategies (Palliyaguru et al., 2018).

Chemical Synthesis and Characterization

Isothiocyanate derivatives have been synthesized and characterized for their reactivity and potential applications in chemical synthesis. For example, amino acid derivatives of benzoyl isothiocyanate have been explored for their crystal structures and theoretical reactivity, contributing to our understanding of these compounds at a molecular level (Odame et al., 2015).

Wirkmechanismus

Target of Action

Isothiocyanates, including 2-Methylpropanoyl isothiocyanate, govern many intracellular targets . These targets include cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis . Isothiocyanates have been shown to inhibit the growth of several types of cultured human cancer cells .

Mode of Action

Isothiocyanates interact with their targets and cause a variety of changes. For instance, they have been shown to decrease Akt phosphorylation , a key protein in cell survival signaling . This interaction inhibits the Akt pathway, which plays a crucial role in cell survival and growth .

Biochemical Pathways

Isothiocyanates can modulate a large number of cancer-related targets or pathways. These include inhibition of CYP enzymes , induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators , induction of apoptosis , inhibition of nuclear factor kappa B (NF-ĸB) , inhibition of macrophage migration inhibitory factor (MIF) , inhibition of microtubule polymerization , inhibition of metastasis , and other pathways involved in chemoprevention .

Pharmacokinetics

They are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Result of Action

The molecular and cellular effects of isothiocyanates’ action are diverse. They have been shown to induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells . They also increase reactive oxygen species (ROS) generation and cause GSH depletion .

Action Environment

The action, efficacy, and stability of isothiocyanates can be influenced by various environmental factors. For instance, the synthesis of isothiocyanates has been carried out under the protection of nitrogen and mild conditions . .

Biochemische Analyse

Biochemical Properties

2-Methylpropanoyl isothiocyanate, like other isothiocyanates, exhibits various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Cellular Effects

Isothiocyanates, including this compound, have been shown to induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells . They modulate metastasis-related gene expression and inhibit the Akt/NFκB pathway . They also induce cell cycle arrest in various cancer cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with various biomolecules. Isothiocyanates are weak electrophiles, susceptible to hydrolysis. They inhibit cell survival signaling molecules Akt and NFκB activation .

Temporal Effects in Laboratory Settings

For instance, benzyl isothiocyanate has been shown to ameliorate cognitive function in mice of chronic temporal lobe epilepsy .

Dosage Effects in Animal Models

The effects of isothiocyanates, including this compound, vary with different dosages in animal models. For example, dietary phenethyl isothiocyanate reduced tumor size when given simultaneously with a carcinogen, but not when administered after the carcinogen .

Metabolic Pathways

Isothiocyanates, including this compound, are metabolized by the mercapturic acid pathway which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Transport and Distribution

It is known that membrane transport proteins play a crucial role in the absorption, distribution, metabolism, and elimination (ADME) of pharmaceutical drugs .

Subcellular Localization

Rnas can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization . Similar processes may occur with this compound.

Eigenschaften

IUPAC Name |

2-methylpropanoyl isothiocyanate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4(2)5(7)6-3-8/h4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQHWLLLJQDSFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2495419.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide](/img/structure/B2495424.png)

![4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495426.png)

![N-(4-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2495428.png)

![[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2495430.png)